Ethyl 6-bromo-5-[2-(4-fluorophenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate
CAS No.: 308297-48-5
Cat. No.: VC7471249
Molecular Formula: C20H16BrFO5
Molecular Weight: 435.245
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 308297-48-5 |
|---|---|
| Molecular Formula | C20H16BrFO5 |
| Molecular Weight | 435.245 |
| IUPAC Name | ethyl 6-bromo-5-[2-(4-fluorophenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate |
| Standard InChI | InChI=1S/C20H16BrFO5/c1-3-25-20(24)19-11(2)27-17-9-15(21)18(8-14(17)19)26-10-16(23)12-4-6-13(22)7-5-12/h4-9H,3,10H2,1-2H3 |
| Standard InChI Key | FRERQUCBIQXBDT-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=C(OC2=CC(=C(C=C21)OCC(=O)C3=CC=C(C=C3)F)Br)C |
Introduction
Ethyl 6-bromo-5-[2-(4-fluorophenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate is a complex organic compound belonging to the benzofuran class. This compound is characterized by its structural features, including a benzofuran core, a bromine atom at the 6-position, a 2-methyl group, and an ethoxy substituent linked to a 4-fluorophenyl group via an oxoethoxy bridge. Despite the lack of specific information on this exact compound in the provided search results, we can infer its properties and potential applications based on similar compounds and general trends in organic chemistry.
Synthesis and Preparation
The synthesis of such benzofuran derivatives typically involves multi-step reactions, including:
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Formation of the Benzofuran Core: Often achieved through condensation reactions involving o-hydroxyacetophenones and chloroacetone .
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Bromination: Introduction of a bromine atom using reagents like N-bromosuccinimide (NBS) .
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Introduction of the Ethoxy Substituent: May involve etherification reactions to attach the ethoxy group linked to the 4-fluorophenyl moiety.
Biological Activity and Potential Applications
While specific biological activity data for this compound is not available, benzofuran derivatives are known for their diverse biological activities, including anticancer properties . The presence of a bromine atom and a fluorophenyl group could enhance its interaction with biological targets, potentially leading to applications in pharmaceuticals.
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